Cas no 1000528-45-9 (2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol)
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol
- 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol
- 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
- DTXSID90695227
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- EN300-1928701
- A1-20981
- 1000528-45-9
- Benzeneethanol, 5-fluoro-2-(trifluoromethyl)-
- 2-(5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL)ETHANOL
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- MDL: MFCD09926320
- Inchi: 1S/C9H8F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5,14H,3-4H2
- InChI Key: VRXPZMVFHSULLO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1CCO)F)(F)F
Computed Properties
- Exact Mass: 208.05112752Da
- Monoisotopic Mass: 208.05112752Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928701-0.05g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-0.1g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-0.25g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-0.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-1.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1928701-2.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-5.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1928701-10.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1928701-1g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1928701-5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1000528-45-9 | 5g |
$2235.0 | 2023-09-17 |
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol
Professional Introduction to 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol (CAS No. 1000528-45-9)
2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol, identified by its CAS number 1000528-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural arrangement of fluorine and methyl substituents, exhibits promising properties that make it a valuable candidate for further exploration in drug development.
The molecular structure of 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol consists of a phenyl ring substituted with both a fluoro group at the 5-position and a trifluoromethyl group at the 2-position, coupled with an ethanol moiety at the 1-position. This specific configuration imparts distinct electronic and steric characteristics to the molecule, which are critical in determining its interactions with biological targets. The presence of fluorine atoms, particularly in the form of fluoro and trifluoromethyl groups, is well-documented for their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles of pharmaceutical agents.
In recent years, there has been a surge in research focused on the development of novel compounds incorporating fluorinated aromatic systems. The introduction of fluorine atoms into organic molecules has become a cornerstone strategy in medicinal chemistry due to their ability to enhance lipophilicity, improve binding to enzymes and receptors, and extend the half-life of drugs. Specifically, 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol represents an advanced derivative that leverages these fluorine-based properties to potentially address unmet medical needs.
One of the most compelling aspects of 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. The structural features of this compound, particularly the trifluoromethyl group, are known to enhance binding interactions with kinase active sites. This has led to investigations into its derivatives as candidates for treating cancers and inflammatory diseases where kinase dysregulation is a key factor.
Moreover, the fluoro substituent at the 5-position of the phenyl ring contributes to the metabolic stability of the molecule. In drug development, maintaining metabolic stability is crucial for ensuring that a drug remains active in the body long enough to exert its therapeutic effect. The electron-withdrawing nature of fluorine helps to reduce unwanted degradation pathways, thereby improving the bioavailability and efficacy of potential drugs.
The synthesis of 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the complexity involved in producing such compounds but also underscore the importance of innovative chemical approaches in pharmaceutical research.
In academic research circles, 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol has been explored as a building block for more complex molecules. Its versatile structure allows chemists to modify various functional groups while retaining its core pharmacophoric features. This flexibility has led to several publications detailing novel derivatives with enhanced pharmacological properties. For instance, researchers have investigated analogs of this compound that exhibit improved selectivity towards specific kinases or altered pharmacokinetic profiles.
The role of computational chemistry in understanding the behavior of 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol cannot be overstated. Molecular modeling techniques provide insights into how this compound interacts with biological targets at an atomic level. By simulating these interactions, scientists can predict potential side effects and optimize drug design before conducting costly experimental trials. This integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The future prospects for 2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol are vast and multifaceted. As our understanding of disease mechanisms grows more sophisticated, so does our ability to design targeted therapies. This compound serves as a testament to how structural modifications can lead to breakthroughs in medicine. Whether it finds application as an intermediate in drug synthesis or emerges as a lead compound itself, its contribution to pharmaceutical science is undeniable.
In conclusion, 2-(trifluoromethyl)-5-fluorophenyl ethanol (CAS No: 1000528), represented by its systematic name 2-(trifluoromethyl)-5-fluorophenyl ethanol (CAS No: 1000528), stands out as a significant compound in modern medicinal chemistry. Its unique structural attributes and demonstrated potential in drug development underscore its importance as a research chemical worth further exploration by scientists worldwide.
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